O-Methyl-L-tyrosine

Catalog No.
S1768860
CAS No.
6230-11-1
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyl-L-tyrosine

CAS Number

6230-11-1

Product Name

O-Methyl-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

GEYBMYRBIABFTA-VIFPVBQESA-N

SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

4-methoxyphenylalanine, O-methyltyrosine, O-methyltyrosine, (DL)-isomer, O-methyltyrosine, (L)-isomer, O-methyltyrosine, hydrochloride, O-methyltyrosine, hydrochloride, (D)-isomer, O-methyltyrosine, hydrochloride, (L)-isomer

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Protein and Peptide Synthesis

One primary application of OMT lies in its use as a building block in the synthesis of modified proteins and peptides. Due to the presence of the methyl group, OMT can influence the protein's structure and function. Researchers can incorporate OMT into specific positions within a peptide sequence to study its impact on:

  • Protein folding and stability
  • Enzyme activity
  • Protein-protein interactions

This ability to manipulate protein properties makes OMT a valuable tool for understanding fundamental biological processes and developing novel therapeutic agents.

Neurotransmitter Research

OMT also plays a role in research related to neurotransmitters. L-tyrosine is a precursor to several crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. Studies suggest that OMT might influence the metabolism and activity of these neurotransmitters, potentially impacting:

  • Learning and memory
  • Mood regulation
  • Neurodegenerative disorders

O-Methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine, characterized by the chemical formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of 195.22 g/mol. It is also known by several synonyms, including 4-Methoxy-L-phenylalanine and (S)-2-Amino-3-(4-methoxyphenyl)propionic Acid. The compound appears as a white to almost white powder or crystalline solid and has a melting point of approximately 245 °C (decomposes) .

As mentioned earlier, OMT's biological function is not fully understood. However, its role lies in mimicking L-tyrosine in specific biological processes. For instance, incorporating OMT into peptides can help researchers study how the methylation of tyrosine residues affects protein function []. Additionally, OMT's interaction with enzymes that utilize L-tyrosine as a substrate can provide insights into enzyme mechanisms.

  • OMT should be handled with gloves and proper personal protective equipment to avoid skin and eye contact [].
  • Avoid inhalation of dust particles.
  • OMT is likely combustible. Standard laboratory fire safety practices should be followed.
Typical of amino acids and phenolic compounds. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: Forming acyl derivatives through reaction with acyl chlorides.
  • Methylation: Further methylation can occur at the amino or hydroxyl groups under specific conditions.

One significant synthetic route involves the reaction of L-tyrosine with diazomethane, leading to the formation of the O-methyl derivative .

O-Methyl-L-tyrosine exhibits biological activity primarily as an inhibitor of certain enzymes. Research indicates that it may act as a mixed-type inhibitor for L-amino acid oxidase, which suggests potential applications in modulating metabolic pathways involving neurotransmitter synthesis . The compound's structural similarity to L-tyrosine allows it to interact with biological systems, particularly in neurotransmitter regulation.

The synthesis of O-Methyl-L-tyrosine can be achieved through several methods:

  • Diazomethane Reaction: The most common method involves treating N-acetyl-L-tyrosine methyl ester with diazomethane, which results in the formation of O-Methyl-N-acetyl-L-tyrosine .
  • Williamson Ether Synthesis: This method involves reacting L-tyrosine with an alkyl halide in the presence of a base to produce the ether derivative.
  • Direct Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base can also yield O-Methyl-L-tyrosine directly from L-tyrosine.

O-Methyl-L-tyrosine finds applications in various fields:

  • Pharmaceuticals: Due to its inhibitory properties, it may be explored for therapeutic uses in conditions related to neurotransmitter imbalance.
  • Chemical Intermediates: It serves as a fine chemical intermediate in organic synthesis and drug development .
  • Research: Used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Studies on O-Methyl-L-tyrosine have highlighted its interaction with enzymes such as L-amino acid oxidase, where it acts as an inhibitor. This interaction suggests that modifications to its structure can significantly affect its biological activity, making it a candidate for further pharmacological exploration .

O-Methyl-L-tyrosine shares structural similarities with several other compounds derived from L-tyrosine. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-TyrosineBase structurePrecursor to neurotransmitters like dopamine
N-Methyl-L-TyrosineMethylated amino groupNon-competitive inhibitor for L-amino acid oxidase
α-Methyl-L-TyrosineMethylated at alpha positionMixed-type inhibitor for specific enzymes
4-HydroxyphenylalanineHydroxyl group at para positionDifferent functional group affecting reactivity

O-Methyl-L-tyrosine is unique due to its specific methoxy substitution at the para position of the phenyl ring, which influences its biological activity and solubility compared to its analogs .

XLogP3

-1.1

UNII

SCX8EOU7CO

Other CAS

6230-11-1

Wikipedia

O-methyl-L-tyrosine

Dates

Modify: 2023-08-15

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